(5-(Furan-2-yl)isoxazol-3-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone

Kinase inhibitor SAR Heterocyclic medicinal chemistry Isoxazole bioisosteres

This exact CAS 2034327-61-0 compound is a modular heterocyclic building block essential for maintaining SAR continuity in kinase inhibitor and targeted protein degradation programs. The rigid methanone bridge and four-ring architecture enable parallel isoxazole C-5 exploration without de novo scaffold synthesis. Ideal for focused library synthesis, heterobifunctional degrader design, and DEL chemistry. Bulk quantities available for multi-gram scale research.

Molecular Formula C16H14N4O4
Molecular Weight 326.312
CAS No. 2034327-61-0
Cat. No. B2403053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-(Furan-2-yl)isoxazol-3-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone
CAS2034327-61-0
Molecular FormulaC16H14N4O4
Molecular Weight326.312
Structural Identifiers
SMILESC1CN(CC1OC2=NC=NC=C2)C(=O)C3=NOC(=C3)C4=CC=CO4
InChIInChI=1S/C16H14N4O4/c21-16(12-8-14(24-19-12)13-2-1-7-22-13)20-6-4-11(9-20)23-15-3-5-17-10-18-15/h1-3,5,7-8,10-11H,4,6,9H2
InChIKeyKRTDYCCAYDFBKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(5-(Furan-2-yl)isoxazol-3-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone (CAS 2034327-61-0): Structural Features and Class Identity for Research Procurement


The compound (5-(Furan-2-yl)isoxazol-3-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone (CAS 2034327-61-0) is a heterocyclic building block comprising a furan-substituted isoxazole core linked via a methanone bridge to a pyrrolidine scaffold bearing a pyrimidin-4-yloxy substituent. This architecture places it within the pyrrolidinyl-pyrimidyl isoxazole class, a chemotype investigated in kinase inhibitor and targeted protein degradation programs [1]. Structurally related isoxazole-pyrrolidine hybrids have been evaluated as CK1 inhibitors and as modulators of the insulin-like growth factor-1 receptor (IGF-1R), confirming the relevance of this scaffold in medicinal chemistry [2]. The compound is cataloged in BindingDB under patent-derived entries (e.g., US11124489) that explore structure-activity relationships (SAR) of isoxazole modifications [3].

Structural Determinants of Target Engagement: Why Analogs of (5-(Furan-2-yl)isoxazol-3-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone Cannot Be Freely Interchanged


The target compound's four heterocyclic modules—furan, isoxazole, pyrrolidine, and pyrimidine—each contribute distinct electronic and steric features that govern target binding. In related isoxazole-based CK1 inhibitor series, replacement of the 3,4-diaryl substitution pattern altered potency by over one order of magnitude, demonstrating that even distal ring modifications profoundly affect biological activity [1]. Patent SAR data (US11124489) show that isoxazole ring modifications in structurally analogous compounds shift IC50 values from 7.20×10³ nM to 9.50×10³ nM, a 1.3-fold difference sufficient to impact lead prioritization [2]. The pyrrolidine scaffold provides a specific spatial orientation of the pyrimidin-4-yloxy hydrogen-bond acceptor; its replacement with piperidine (as in the thiophene analog) alters the dihedral angle between the heterocycle and the methanone bridge, potentially disrupting key interactions in the ATP-binding pocket [3]. Consequently, procurement of the exact CAS 2034327-61-0 compound is essential for maintaining SAR continuity; ad hoc substitution with close analogs risks introducing unexplained potency shifts and confounding interpretation of biological data.

Quantitative Differentiation Evidence for (5-(Furan-2-yl)isoxazol-3-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone (CAS 2034327-61-0) Versus Closest Structural Analogs


Isoxazole Ring Substitution: Furan-2-yl vs. Pyridin-3-yl in Pyrrolidinyl-Pyrimidyl Isoxazoles

In the US11124489 patent series, SAR exploration of isoxazole ring substituents on a related pyrrolidinyl-pyrimidyl scaffold revealed that subtle electronic modulation translates to measurable differences in target engagement. Compound 35 (isoxazole bearing an aryl substituent) and Compound 13 (distinct isoxazole modification) exhibited IC50 values of 8.50×10³ nM and 9.50×10³ nM, respectively, against the Rap guanine nucleotide exchange factor 3 target, representing a 1.12-fold differential [1]. Extending this class-level inference, the furan-2-yl substituent in CAS 2034327-61-0 introduces an electron-rich, five-membered heteroaromatic ring with a dipole moment distinct from the pyridin-3-yl analog (5-(pyridin-3-yl)isoxazol-3-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone), predicting altered hydrogen-bonding capacity and π-stacking geometry at the target binding site [2].

Kinase inhibitor SAR Heterocyclic medicinal chemistry Isoxazole bioisosteres

Pyrrolidine vs. Piperidine Scaffold: Conformational Impact on Kinase Selectivity Profiles

The chiral pyrrolidine scaffold in CAS 2034327-61-0 enforces a specific spatial orientation of the pyrimidin-4-yloxy group relative to the isoxazole-furan core. In the CK1 inhibitor series reported by Luxenburger et al., the introduction of chiral pyrrolidine scaffolds to a 3,4-diaryl-isoxazole lead structure was shown to extend the pharmacophore toward the ribose pocket of the ATP-binding site, with enantiomeric pairs exhibiting differential kinase selectivity [1]. In contrast, the piperidine-containing analog (3-(pyrimidin-4-yloxy)piperidin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone adopts a distinct chair conformation that alters the dihedral angle between the heterocycle and the methanone bridge, potentially repositioning the pyrimidine nitrogen atoms relative to hinge-region hydrogen-bond donors. This conformational difference is sufficient to modulate selectivity across kinase targets, as demonstrated in related pyrrolidine-versus-piperidine kinase inhibitor series where scaffold choice shifted target residence time by greater than 2-fold [2].

Kinase selectivity Pyrrolidine scaffold Conformational restriction

Pyrimidin-4-yloxy Hydrogen-Bond Acceptor: Essential for Target Engagement in ATP-Competitive Binding Modes

The pyrimidin-4-yloxy substituent in CAS 2034327-61-0 provides a bidentate hydrogen-bond acceptor motif (N1 and N3 of the pyrimidine ring) that is geometrically positioned to interact with the hinge region of kinase ATP-binding sites. In the IGF-1R modulator program at AstraZeneca, the pyrrolidinyl-pyrimidyl isoxazole unit was identified as a critical pharmacophoric element; synthetic efforts focused specifically on the efficient introduction of this triheterocyclic system via sulfone displacement, underscoring its non-replaceable role in target engagement [1]. Replacement of the pyrimidine ring with a chloropyridine (as in the analog (3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone) alters both the hydrogen-bonding geometry (pyridine N positioned para to the oxygen linker vs. meta/para in pyrimidine) and the electronic character (electron-withdrawing chlorine substituent), which is predicted to shift the IC50 by an estimated 3- to 10-fold based on hinge-binding SAR trends in kinase literature [2].

Hydrogen-bond acceptor Hinge-region binding Kinase inhibitor pharmacophore

Physicochemical Property Differentiation: Furan vs. Thiophene vs. Dimethylisoxazole Isoxazole Capping Groups

The furan-2-yl capping group on the isoxazole ring of CAS 2034327-61-0 confers distinct physicochemical properties compared to its closest analogs. The thiophene analog (3-(pyrimidin-4-yloxy)piperidin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone increases lipophilicity (calculated ΔLogP ≈ +0.5 to +0.7) due to sulfur's higher polarizability, while the dimethylisoxazole analog (3,5-dimethylisoxazol-4-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone, CAS 2034297-64-6) eliminates the five-membered heteroaryl ring entirely, reducing molecular weight by 38 Da but also removing a potential π-stacking surface [1]. In the BRD4 inhibitor series, the dimethylisoxazole analog achieved an IC50 of 0.237 ± 0.093 μM, providing a reference point for the scaffold's intrinsic potency when stripped of the furan ring . The furan oxygen contributes hydrogen-bond acceptor capacity (calculated HBA count = 7 for CAS 2034327-61-0 vs. 6 for the dimethylisoxazole analog) that may enhance aqueous solubility and modulate off-target binding profiles, as furan-containing isoxazoles have shown distinct COX-1 selectivity fingerprints compared to phenyl-substituted analogs [2].

Lipophilic ligand efficiency Physicochemical property optimization Drug-likeness parameters

Validated Application Scenarios for (5-(Furan-2-yl)isoxazol-3-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone in Drug Discovery and Chemical Biology


Kinase Inhibitor Lead Optimization: Isoxazole-Focused SAR Libraries

The compound serves as a versatile late-stage diversification intermediate for constructing focused kinase inhibitor libraries. The furan-2-yl isoxazole core provides a synthetic handle for further functionalization (e.g., halogenation, Suzuki coupling) while the pyrimidin-4-yloxy-pyrrolidine moiety engages the ATP-binding site hinge region. The successful IGF-1R modulator program at AstraZeneca validates the pyrrolidinyl-pyrimidyl isoxazole architecture as a productive kinase inhibitor chemotype amenable to scalable synthesis [1]. Procurement of CAS 2034327-61-0 in multi-gram quantities enables parallel SAR exploration of the isoxazole C-5 position without the need for de novo scaffold synthesis.

Targeted Protein Degradation (PROTAC/ Molecular Glue) Warhead Optimization

Heterobifunctional degraders require precise spatial orientation between the target-binding warhead and the E3 ligase ligand. The rigid methanone bridge linking the isoxazole-furan system to the pyrrolidine scaffold provides a well-defined exit vector for linker attachment. The CK1 inhibitor study by Luxenburger et al. demonstrated that chiral pyrrolidine modifications to isoxazole scaffolds can access the ribose pocket of the ATP-binding site, a feature exploitable for designing bivalent degraders with optimal ternary complex geometry [2]. The compound's modular architecture allows independent optimization of the target-binding and linker-attachment domains.

Combinatorial Chemistry Building Block for DNA-Encoded Library (DEL) Synthesis

The four distinct heterocyclic rings in CAS 2034327-61-0 provide multiple diversification points suitable for split-and-pool DEL synthesis. The carboxylic acid or amine surrogates accessible via isoxazole ring modification enable on-DNA coupling chemistry. The ACS publication on efficient pyrrolidinyl-pyrimidyl isoxazole synthesis confirms that this scaffold can be produced at scale with chromatography-free isolation, meeting the purity requirements (typically ≥95%) for DEL chemistry [1]. The furan ring offers an additional site for late-stage functionalization via electrophilic aromatic substitution or metal-catalyzed cross-coupling under DNA-compatible conditions.

Pharmacophore Validation in Anti-Inflammatory Drug Discovery

Furan-containing isoxazoles have demonstrated selective COX-1 inhibition in cellular assays. The diarylisoxazole 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole achieved COX-1 IC50 = 1.1 μM with >45-fold selectivity over COX-2 [3]. CAS 2034327-61-0 contains the furan-isoxazole substructure present in this selective COX-1 pharmacophore, combined with a pyrimidinyloxy-pyrrolidine motif that could be explored for additional kinase inhibitory or anti-proliferative activity. This dual pharmacophore architecture makes the compound a candidate for polypharmacology screens targeting inflammation-driven cancers where both COX and kinase pathways contribute to disease progression.

Quote Request

Request a Quote for (5-(Furan-2-yl)isoxazol-3-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.